molecular formula C7H3F3N2O4 B14007613 3,5-Dinitrotrifluorotoluene

3,5-Dinitrotrifluorotoluene

Cat. No.: B14007613
M. Wt: 236.10 g/mol
InChI Key: RDFGFZDVSHNRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dinitrotrifluorotoluene is an organic compound with the chemical formula C7H3F3N2O4. It is a yellow crystalline solid known for its strong explosive properties and irritating odor. This compound is not soluble in water but is slightly soluble in alcohols and ethers. It is primarily used in the production of explosives, fireworks, and rocket fuels due to its high explosive potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dinitrotrifluorotoluene is typically synthesized through a nitration reaction. The process involves the reaction of 3,5-dinitrotoluene with trifluoroacetic acid. The nitration reaction is carried out under controlled conditions to ensure safety due to the explosive nature of the compound .

Industrial Production Methods: In industrial settings, the production of this compound involves a two-step nitration process. Initially, 3,5-dinitrotoluene undergoes primary nitration to form an intermediate product. This intermediate is then subjected to secondary nitration using a mixture of ammonium nitrate and fuming sulfuric acid. The reaction conditions are carefully monitored to minimize the risk of explosion and to ensure high yield .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dinitrotrifluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Dinitrotrifluorotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dinitrotrifluorotoluene involves its ability to undergo rapid oxidation and reduction reactions. The nitro groups in the compound are highly reactive and can participate in various chemical pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H3F3N2O4

Molecular Weight

236.10 g/mol

IUPAC Name

1,3,5-trifluoro-2-methyl-4,6-dinitrobenzene

InChI

InChI=1S/C7H3F3N2O4/c1-2-3(8)6(11(13)14)5(10)7(4(2)9)12(15)16/h1H3

InChI Key

RDFGFZDVSHNRMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1F)[N+](=O)[O-])F)[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.